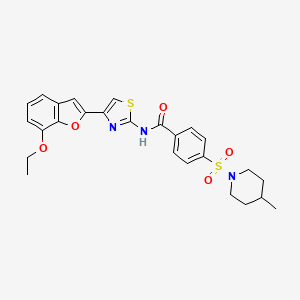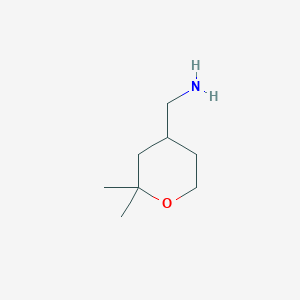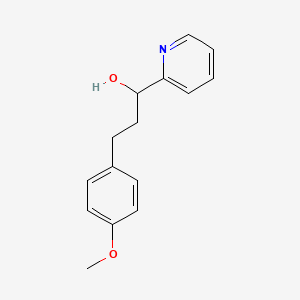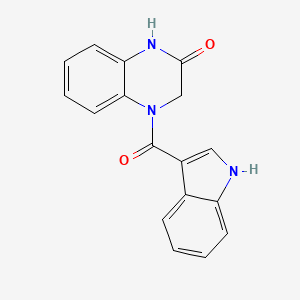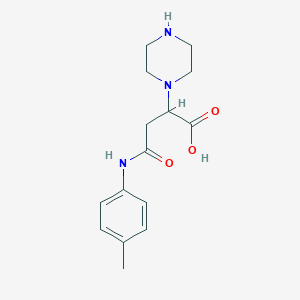
4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The study of supramolecular synthons in the crystals of N-(aryl)-succinamic acids, including compounds similar to 4-Oxo-2-(piperazin-1-yl)-4-(p-tolylamino)butanoic acid, reveals insights into crystal formation and hydrogen bonding patterns. This analysis helps understand the molecular assembly and potential applications in designing novel materials with specific properties (PrakashShet et al., 2018).
Nanofluidic Devices and Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with structural similarities, has been utilized as a photolabile protecting group for the optical gating of synthetic ion channels in nanofluidic devices. This application demonstrates the potential of related compounds in controlled release and sensing technologies, showcasing the versatility of 4-Oxo derivatives in advanced material science (Ali et al., 2012).
CO2 Capture and Degradation
Research on the degradation of aqueous piperazine, which shares a functional group with this compound, indicates its potential in carbon dioxide capture technologies. Piperazine's resistance to thermal degradation and oxidation suggests that derivatives could be explored for environmental applications, including enhanced CO2 capture processes (Freeman et al., 2010).
Hydrogel Formation and Drug Release
The ability of 4-oxo-4-(2-pyridinylamino) butanoic acid to form hydrogels at certain concentrations points towards the potential of this compound in drug delivery systems. Such hydrogels can be engineered to release drug molecules at controlled rates, highlighting the compound's relevance in pharmaceutical formulations (Wang et al., 2007).
Synthesis and Biological Evaluation
Compounds containing the piperazine moiety, like this compound, have been synthesized and evaluated for various biological activities. Their structural characteristics lend themselves to diverse chemical reactions, enabling the development of novel compounds with potential therapeutic applications (Sanjeevarayappa et al., 2015).
Properties
IUPAC Name |
4-(4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-2-4-12(5-3-11)17-14(19)10-13(15(20)21)18-8-6-16-7-9-18/h2-5,13,16H,6-10H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVVQATVNYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)
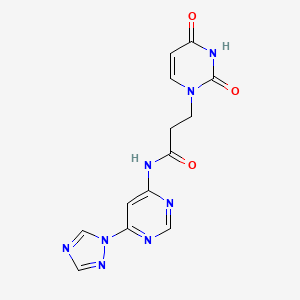
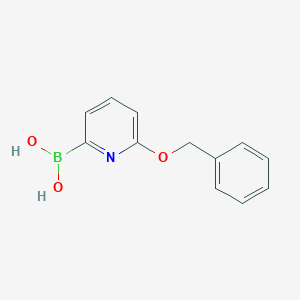
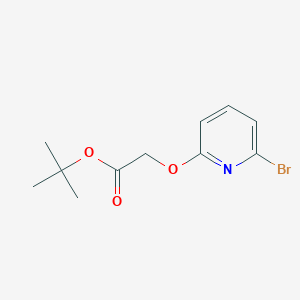
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)


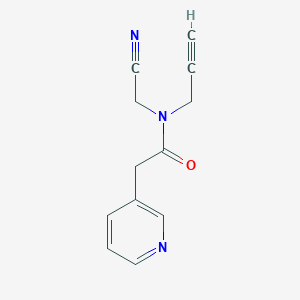
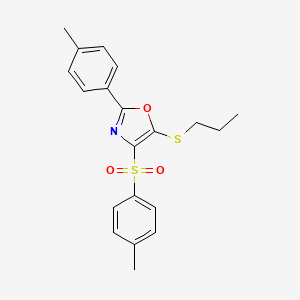
![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)
